molecular formula C19H30N2O5 B12478135 2-(4-{[(3-Ethoxypropyl)amino]methyl}-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone

2-(4-{[(3-Ethoxypropyl)amino]methyl}-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone

Cat. No.: B12478135
M. Wt: 366.5 g/mol
InChI Key: OFRDXYVAMSVEGE-UHFFFAOYSA-N
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Description

2-(4-{[(3-Ethoxypropyl)amino]methyl}-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone is a complex organic compound that features a combination of functional groups, including an ether, an amine, and a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(3-Ethoxypropyl)amino]methyl}-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone typically involves multiple steps. One common approach is the reaction of 2-methoxyphenol with 4-(chloromethyl)morpholine in the presence of a base to form an intermediate. This intermediate is then reacted with 3-ethoxypropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(3-Ethoxypropyl)amino]methyl}-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and ether functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-{[(3-Ethoxypropyl)amino]methyl}-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-{[(3-Ethoxypropyl)amino]methyl}-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

2-(4-{[(3-Ethoxypropyl)amino]methyl}-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C19H30N2O5

Molecular Weight

366.5 g/mol

IUPAC Name

2-[4-[(3-ethoxypropylamino)methyl]-2-methoxyphenoxy]-1-morpholin-4-ylethanone

InChI

InChI=1S/C19H30N2O5/c1-3-24-10-4-7-20-14-16-5-6-17(18(13-16)23-2)26-15-19(22)21-8-11-25-12-9-21/h5-6,13,20H,3-4,7-12,14-15H2,1-2H3

InChI Key

OFRDXYVAMSVEGE-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=CC(=C(C=C1)OCC(=O)N2CCOCC2)OC

Origin of Product

United States

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